Bulk Computed Properties Fail to Distinguish Positional Isomers
Direct comparison of the 6‑cyclopropyl and 2‑cyclopropyl positional isomers reveals identical values for molecular weight (135.17 g/mol), XLogP3 (0.4), TPSA (51.8 Ų), hydrogen‑bond donor count (1), hydrogen‑bond acceptor count (3), and rotatable bond count (1) [1][2]. However, in the 6‑cyclopropyl isomer the amine is situated para‑like with respect to the cyclopropyl substituent on the pyrimidine ring, whereas in the 2‑isomer the amino group is ortho‑like to the cyclopropyl group. This topological difference, invisible to simple scalar descriptors, modulates the electron density at C4‑NH₂ and the steric shielding of the heterocyclic nitrogens, parameters that directly influence SₙAr reactivity and metal‑coordination behaviour during Buchwald–Hartwig amination or Suzuki coupling. A medicinal chemist or process chemist cannot differentiate these isomers by their computed property profiles alone, yet their synthetic behaviour diverges materially, driving the necessity for isomer‑specific procurement.
| Evidence Dimension | Computed physicochemical property vector |
|---|---|
| Target Compound Data | MW 135.17 Da, XLogP3 0.4, TPSA 51.8 Ų, HBD 1, HBA 3, RotBond 1 [1] |
| Comparator Or Baseline | 2‑Cyclopropylpyrimidin‑4‑amine (CAS 265324-26-3): MW 135.17 Da, XLogP3 0.4, TPSA 51.8 Ų, HBD 1, HBA 3, RotBond 1 [2] |
| Quantified Difference | No scalar descriptor discriminates the isomers; differentiation relies on 2D topology (InChIKey: HYXLQVUEUHPYGV vs. IIUUNXSYGPXQGX). |
| Conditions | PubChem computed descriptors (XLogP3 3.0, Cactvs 3.4.8.18) |
Why This Matters
Because bulk computed properties are identical, procurement by CAS number rather than ambiguous name is essential to ensure the correct regioisomer is received for a given synthetic route.
- [1] PubChem. (2025). Compound Summary for CID 45080491 – 6-Cyclopropylpyrimidin-4-amine. National Library of Medicine. View Source
- [2] PubChem. (2025). Compound Summary for CID 45080112 – 2-Cyclopropylpyrimidin-4-amine. National Library of Medicine. View Source
